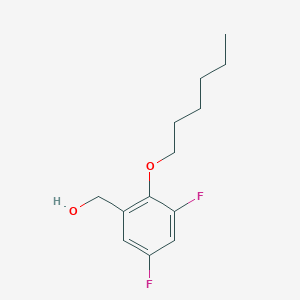

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol

Description

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₆F₂O₂ and a molecular weight of 230.25 g/mol (CAS: 1443339-35-2, though this may correspond to its isopentyloxy analog as per ). It features a benzyl alcohol core substituted with two fluorine atoms at the 3- and 5-positions and a hexyloxy group at the 2-position.

Propriétés

IUPAC Name |

(3,5-difluoro-2-hexoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-2-3-4-5-6-17-13-10(9-16)7-11(14)8-12(13)15/h7-8,16H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRPTLSOYUCPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol typically involves the reaction of 3,5-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(hexyloxy)phenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield (3,5-Difluoro-2-(hexyloxy)phenyl)methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3,5-difluoro-2-(hexyloxy)benzaldehyde or 3,5-difluoro-2-(hexyloxy)benzoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Applications De Recherche Scientifique

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexyloxy group can influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Alkoxy Chain Variants

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol

- Molecular Formula : C₁₂H₁₆F₂O₂

- Molecular Weight : 230.25 g/mol

- Key Difference : The isopentyloxy (C₅H₁₁O) group replaces the hexyloxy (C₆H₁₃O) chain, reducing chain length and branching.

- Impact : Shorter chains decrease lipophilicity, which may reduce membrane permeability compared to the hexyloxy analog. This could affect pharmacokinetic properties such as absorption and distribution .

Halogen-Substituted Phenylmethanols

(3,5-Dibromo-2-methoxyphenyl)methanol (CAS: 5538-17-0)

- Molecular Formula : C₈H₈Br₂O₂

- Molecular Weight : 308.96 g/mol

- Key Difference : Bromine atoms replace fluorine, and a methoxy group substitutes the hexyloxy chain.

Hydroxyacetophenone Derivatives ()

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 5-Cl, 2-OH, 3-CH₂OH | 97–98 |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C₉H₉ClO₃ | 200.62 | 2-Cl, 4-OH, 5-OCH₃ | 107–110 |

- Key Differences : These compounds feature acetyl groups instead of benzyl alcohol and vary in substituent positions (Cl, OH, OCH₃).

- Impact : The acetyl group introduces ketone functionality, which may influence hydrogen-bonding capacity and metabolic stability compared to the alcohol group in the target compound .

Difluorophenyl Derivatives ()

5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS: 918629-67-1)

- Molecular Formula : C₁₃H₁₀F₂O₂

- Molecular Weight : 248.22 g/mol

- Key Difference: A methoxy-phenol moiety replaces the hexyloxy-benzyl alcohol group.

Activité Biologique

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its significance in pharmacological applications.

The compound features a difluorophenyl ring substituted with a hexyloxy group and a hydroxymethyl group. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol may be attributed to several mechanisms:

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of difluorophenyl compounds, including (3,5-Difluoro-2-(hexyloxy)phenyl)methanol. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

Case Study 2: Antiproliferative Effects

In vitro assays were conducted using human cancer cell lines (Hela and A549). The results showed that (3,5-Difluoro-2-(hexyloxy)phenyl)methanol reduced cell viability significantly, suggesting its potential as an anticancer agent. The IC50 values were reported at approximately 200 µg/mL for Hela cells, indicating moderate potency.

Research Findings

Recent research has focused on the synthesis and characterization of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol derivatives to enhance biological activity. Studies have shown that modifications in the hexyloxy chain length and branching can lead to variations in pharmacological properties.

Table 2: Comparative Analysis of Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3,5-Difluoro-2-(hexyloxy)phenyl)methanol | Structure | Antimicrobial, Anticancer |

| (3-Fluoro-2-(heptyloxy)phenyl)methanol | Structure | Reduced antimicrobial activity |

| (3,5-Difluoro-2-(octyloxy)phenyl)methanol | Structure | Enhanced anticancer efficacy |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.